Home > Products > Screening Compounds P135849 > 1,5,7-Trimethyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione
1,5,7-Trimethyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione - 4318-52-9

1,5,7-Trimethyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione

Catalog Number: EVT-12036079
CAS Number: 4318-52-9
Molecular Formula: C8H10N4O2
Molecular Weight: 194.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,5,7-Trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered significant attention due to its potential biological activities and applications in medicinal chemistry. The structure features a fused ring system that combines pyrazole and pyrimidine moieties, both known for their diverse pharmacological properties. The compound is identified by the CAS number 4318-52-9 and has a molecular formula of C_8H_10N_4O_2, with a molecular weight of 182.19 g/mol .

Source and Classification

The compound is classified under heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is synthesized through various chemical pathways and is recognized for its role in medicinal chemistry as a potential therapeutic agent.

Synthesis Analysis

Methods

The synthesis of 1,5,7-Trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves cyclization reactions. A common synthetic route includes the reaction of 3,5-dimethylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide. This method often requires heating and the use of solvents such as ethanol or acetic acid to facilitate the reaction.

Technical Details

The reaction conditions are critical for achieving high yields and purity. Industrial production may employ continuous flow reactors and automated systems to optimize these parameters. Advanced purification techniques like recrystallization and chromatography are frequently used to isolate the final product .

Molecular Structure Analysis

Structure

The molecular structure of 1,5,7-Trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione consists of a fused bicyclic system with three methyl groups located at positions 1, 5, and 7 of the pyrazolo[3,4-d]pyrimidine framework. This specific substitution pattern is crucial for its biological activity.

Data

Key structural data include:

  • Molecular Formula: C_8H_10N_4O_2
  • Molecular Weight: 182.19 g/mol
  • CAS Number: 4318-52-9
    This compound's unique structure contributes to its lipophilicity and interaction with biological targets .
Chemical Reactions Analysis

Types of Reactions

1,5,7-Trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione can undergo various chemical reactions:

  • Oxidation: Can be oxidized to form corresponding oxides.
  • Reduction: Reduction reactions yield different reduced forms.
  • Substitution: Electrophilic and nucleophilic substitution introduces various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate and hydrogen peroxide.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride.
  • Substitution Reagents: Halogens and alkyl halides under controlled conditions .
Mechanism of Action

The mechanism of action for 1,5,7-Trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione primarily involves its interaction with specific enzymes. The compound may inhibit certain enzymes by binding to their active sites, blocking their activity. This interaction is particularly relevant in kinase inhibition where the compound disrupts cell signaling pathways associated with cancer progression .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents. Its reactivity profile allows it to participate in various chemical transformations relevant for synthetic applications.

Applications

1,5,7-Trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione has several scientific research applications:

  • Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Investigated for its potential as an enzyme inhibitor with applications in cancer therapy.
  • Medicine: Explored for anticancer, anti-inflammatory, and antimicrobial properties.
  • Industry: Utilized in developing new materials and as a precursor in various chemical processes .

This comprehensive analysis highlights the significance of 1,5,7-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione within medicinal chemistry and its potential applications across various fields.

Introduction to Pyrazolo[3,4-d]pyrimidine Scaffolds in Medicinal Chemistry

The pyrazolo[3,4-d]pyrimidine scaffold represents a privileged structural motif in medicinal chemistry, serving as a bioisostere of the endogenous purine nucleobase adenine. This heterocyclic system comprises a fused pyrazole and pyrimidine ring, with nitrogen atom arrangements that enable mimicry of adenosine triphosphate (ATP) in kinase binding domains [3] [8]. Its synthetic versatility allows strategic substitutions at positions N1, C3, N5, and C4/C6, facilitating precise modulation of pharmacological properties while retaining core molecular recognition features [5] [8]. Historically, the scaffold gained prominence with the discovery of PP1 and PP2 as SRC family kinase inhibitors in 1996, culminating in FDA approval of ibrutinib (2013) for B-cell malignancies – validating its therapeutic potential [3]. The structural similarity to ATP enables competitive inhibition of oncogenic kinases while permitting synthetic modifications that circumvent mutation-induced drug resistance, a critical advantage in targeted cancer therapy [3] [9].

  • Core Structure & Nomenclature: The unsubstituted 1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione (MW: 152.11 g/mol, CAS: 184764-63-4) features carbonyl groups at C4/C6 positions, with tautomerism possible at N5/N7 [6]. Methylation patterns yield derivatives like 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CAS: 5401-15-0, MW: 166.14 g/mol), where methylation at N1 stabilizes the ring system and influences hydrogen-bonding capacity [4] [7]. The target compound, 1,5,7-trimethyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione, extends this strategy with triple methylation to optimize pharmacokinetic properties and target selectivity.

  • Synthetic Accessibility: Classical routes involve cyclization of 5-aminopyrazole-4-carboxamides with carbonyl equivalents. For example, refluxing 5-amino-1-methyl-1H-pyrazole-4-carboxamide with oxalyl chloride in toluene achieves 92% yield of the 1-methyl derivative [7]. Alternative methods include fusion with urea or thiourea, or cyclocondensation of hydrazines with malononitrile derivatives followed by hydrolysis and ring closure [5] [8]. These robust synthetic pathways support extensive structure-activity relationship (SAR) exploration.

Biological Significance of Purine Bioisosteres in Targeted Therapy

Purine bioisosteres like pyrazolo[3,4-d]pyrimidines exploit conserved ATP-binding sites in kinases, achieving inhibition through competitive displacement of adenosine. This mechanism is pivotal in oncology, where dysregulated kinase signaling drives tumor proliferation and survival [3] [9]. Key advantages include:

  • Kinase Selectivity Profiling: The scaffold’s adaptability enables tuning for specific kinases. Ibrutinib selectively inhibits Bruton’s tyrosine kinase (BTK) via covalent Cys481 engagement, impairing B-cell receptor signaling in leukemias and lymphomas [3]. Conversely, sapanisertib (MLN0128) inhibits mTORC1/2 complexes (Ki = 1.4 nM) by occupying the ATP pocket, blocking nutrient-sensing pathways in solid tumors [3].

  • Resistance Mitigation: Second/third-generation inhibitors address mutations in kinase ATP pockets. For instance, pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors (e.g., compound 12b from recent studies) suppress T790M "gatekeeper" mutations through optimized C3 substituents that sterically hinder mutant kinase conformations [5]. Dual inhibitors like umbralisib concurrently target PI3Kδ and casein kinase CK1ε, counteracting compensatory signaling in lymphomas [3].

Table 1: Clinical-Stage Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors in Oncology

CompoundPrimary Target(s)Development PhaseKey Indications
IbrutinibBTKApproved (FDA)CLL, MCL, Waldenström’s macroglobulinemia
Sapanisertib (MLN0128)mTORC1/2Phase IIPancreatic, breast, lung cancers
ParsaclisibPI3KδPhase IIILymphomas, autoimmune hemolytic anemia
UmbralisibPI3Kδ/CK1εPhase IIIMarginal zone lymphoma

Rational Design Strategies for Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

Strategic functionalization transforms the core scaffold into high-affinity kinase inhibitors. Contemporary design leverages four key modification sites:

  • N1-Substitution: Governs solubility and membrane permeability. Small alkyl groups (methyl, ethyl) enhance cellular uptake, while aryl groups (phenyl in parsaclisib) enable π-stacking in hydrophobic kinase subpockets [5] [8]. The 1-methyl group in ibrutinib balances bioavailability and hinge-binding fidelity [3].

  • C3-Position Diversification: Critical for targeting hydrophobic regions I/II. Electrophilic warheads (e.g., ibrutinib’s acrylamide) enable irreversible cysteine binding. Non-covalent inhibitors employ aromatic (phenyl, naphthyl) or aliphatic (cyclohexyl) groups to occupy adjacent hydrophobic clefts [5] [9]. In EGFR inhibitors, C3-aniline derivatives with electron-donating groups (e.g., -OMe) enhance mutant kinase affinity [5].

  • N5/C6-Substitutions: Influence hinge-binding and solvent exposure. N5-methylation (as in 1,5,7-trimethyl derivatives) reduces hydrogen-bond donor capacity, favoring kinases requiring asymmetric ATP-site occupancy. C6-amino linkers (e.g., –NHCH₂CH₃) project into ribose-binding pockets, improving selectivity for kinases with polar residues in this region [5] [8].

Table 2: Impact of Substituents on Pharmacological Properties

PositionSubstituent ClassBiological EffectExample
N1Alkyl (methyl, ethyl)↑ Metabolic stability, ↑ Cell permeabilityIbrutinib (methyl)
Aryl (phenyl, substituted phenyl)↑ Hydrophobic pocket engagement, tunable π-stackingParsaclisib (phenyl)
C3AcrylamideIrreversible cysteine binding (e.g., BTK Cys481)Ibrutinib
Aryl hydrazones/thiosemicarbazides↑ Apoptosis induction, multi-kinase inhibitionEGFR inhibitor 12b [5]
N5/C6Aminoalkyl/arylaminoRibose pocket occupancy, kinase selectivity modulationSapanisertib (morpholino)

Structural Determinants for ATP-Competitive Binding

The pyrazolo[3,4-d]pyrimidine core achieves ATP-competitive inhibition through three-dimensional complementarity with kinase hinge regions:

  • Hinge Hydrogen Bonding: N7 and C4-carbonyl/N6 of the scaffold replicate adenine’s interactions, forming 1–3 hydrogen bonds with kinase backbone residues (e.g., Met477/Glu475 in BTK). N1-methylation alters tautomerism, strengthening N7 hydrogen-bond acceptance [3] [8]. In EGFR, the C4-carbonyl hydrogen-bonds to Thr830, while N1-H donates to Cys797, explaining the potency of unmethylated derivatives against wild-type EGFR [5].

  • Hydrophobic Pocket Occupancy: C3 substituents project into hydrophobic regions adjacent to the ATP site. Ibrutinib’s phenoxy group occupies the BTK specificity pocket, while its acrylamide reacts with Cys481 in the front cleft [3]. Molecular modeling confirms that 1,5,7-trimethylation orients C3 groups optimally in mTOR and PI3Kδ by displacing catalytic water molecules [3] [9].

  • Gatekeeper Mutation Accommodation: Bulky C3 extensions (e.g., sapanisertib’s morpholino-pyrimidine) bypass steric hindrance from mutated gatekeeper residues (e.g., Thr315Ile in BCR-ABL). In EGFRT790M, fluoro-substituted anilines at C3 provide steric complementarity with the enlarged methionine side chain [5] [8].

The 1,5,7-trimethyl derivative exemplifies scaffold optimization: N1-methyl enhances permeability, N5/N7-methylation restricts tautomerism, and combined modifications stabilize a conformation maximizing hinge hydrogen bonds while positioning C3 pharmacophores for deep hydrophobic cavity penetration.

Properties

CAS Number

4318-52-9

Product Name

1,5,7-Trimethyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione

IUPAC Name

1,5,7-trimethylpyrazolo[3,4-d]pyrimidine-4,6-dione

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

InChI

InChI=1S/C8H10N4O2/c1-10-6-5(4-9-12(6)3)7(13)11(2)8(10)14/h4H,1-3H3

InChI Key

QICGQMKSHUEGMW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=NN2C)C(=O)N(C1=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.